7-Bromo-8-fluorochroman-4-one is an organic compound classified as a heterocyclic aromatic ketone, characterized by the presence of bromine and fluorine substituents on its chroman structure. Its molecular formula is , and it has gained attention in various fields of chemical research due to its unique structural features and potential biological activities. The compound is part of a broader class of chroman derivatives that exhibit diverse pharmacological properties, making them significant in medicinal chemistry.
The compound can be sourced from chemical suppliers specializing in organic compounds, with its Chemical Abstracts Service (CAS) number being 1214791-57-7. It falls under the category of halogenated chromanones, which are known for their applications in pharmaceuticals and materials science. The classification of 7-Bromo-8-fluorochroman-4-one as a ketone is attributed to the presence of a carbonyl group (C=O) at the fourth position of the chroman ring.
The synthesis of 7-Bromo-8-fluorochroman-4-one typically involves two key steps: bromination and fluorination of chroman-4-one derivatives.
These methods can be scaled for industrial production, employing continuous flow reactors to enhance efficiency and yield while maintaining product purity .
The molecular structure of 7-Bromo-8-fluorochroman-4-one consists of a fused bicyclic system comprising a benzene ring and a tetrahydrofuran ring, characteristic of chroman derivatives. The presence of bromine at position 7 and fluorine at position 8 significantly influences its chemical properties.
Key structural data include:
The compound's structure can be visualized through various chemical drawing software or databases that provide detailed representations of its stereochemistry .
7-Bromo-8-fluorochroman-4-one is reactive due to its functional groups, allowing it to participate in several types of chemical reactions:
The mechanism through which 7-Bromo-8-fluorochroman-4-one exerts its biological effects likely involves interactions at the molecular level with various biomolecules. Preliminary studies suggest that it may inhibit specific enzymes, including cytochrome P450 enzymes, which play critical roles in drug metabolism. This interaction could lead to alterations in metabolic pathways, impacting cellular functions such as signaling and gene expression .
Relevant data from studies indicate that variations in substitution patterns on the chroman ring can significantly affect both physical properties and reactivity profiles .
7-Bromo-8-fluorochroman-4-one has several applications across various scientific domains:
The synthesis of 7-bromo-8-fluorochroman-4-one (CAS 1092350-77-0, C₉H₆BrFO₂) relies significantly on specialized cyclization and dehydration agents, with phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA) serving as a critical reagent system. This mixture, commercially recognized as Eaton's reagent [3] [6], provides a less viscous and more controllable alternative to traditional polyphosphoric acid (PPA) for mediating challenging intramolecular cyclizations. According to documented synthetic routes [2], the final step in preparing 7-bromo-8-fluorochroman-4-one involves treating a phenolic precursor with 10 wt% P₂O₅ in MSA at 80°C for 15 minutes. This optimized condition achieves near-quantitative ring closure while minimizing side reactions like tar formation or over-oxidation that commonly plague PPA-mediated reactions [3] [6].
The mechanism hinges on the superacidic environment generated by Eaton's reagent, which protonates carbonyl oxygens and activates adjacent carbons for electrophilic attack. This facilitates efficient chromanone ring formation even in sterically hindered, polyhalogenated substrates [6] [7]. Experimental protocols emphasize strict temperature control (80±2°C) and brief reaction times (0.25 hours) to prevent degradation of the bromo-fluorinated aromatic system [2]. Workup typically involves cautious quenching into chilled aqueous sodium carbonate, followed by extraction and crystallization to isolate the solid product in >95% purity for this step [6].
Table 1: Key Reaction Parameters for P₂O₅/MSA-Mediated Cyclization
Parameter | Optimal Condition | Effect of Deviation |
---|---|---|
Temperature | 80°C | <70°C: Incomplete reaction; >90°C: Decomposition |
Reaction Time | 15 minutes | Prolonged time increases tar formation |
P₂O₅ Concentration | 10 wt% in MSA | Lower: Reduced reactivity; Higher: Viscosity issues |
Workup Procedure | Quench in Na₂CO₃ (10°C) | Acidic quench causes hydrolysis |
Prior to cyclization, the generation of key alkoxide intermediates is achieved using sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF). This step is crucial for constructing the propionate side chain that later undergoes ring closure [2]. Specifically, a bromo-fluorinated phenol undergoes O-alkylation with ethyl 3-bromopropionate in the presence of NaH (60% dispersion in mineral oil). The reaction proceeds via deprotonation of the phenolic OH (pKa ~10) by NaH, forming a reactive phenoxide ion that attacks the alkyl halide carbon in an Sₙ₂ mechanism.
Optimization data reveals strict anhydrous conditions and temperature phasing are critical: initial deprotonation at 0–28°C for 3 hours, followed by alkylation at 28°C for 32 hours [2]. DMF serves as an ideal solvent due to its high polarity and ability to solubilize both the phenolic substrate and the sodium phenoxide intermediate. Lower yields (<60%) occur if weaker bases (e.g., K₂CO₃) or less polar solvents (e.g., toluene) are substituted, attributed to incomplete deprotonation or phase separation issues. The resultant ethyl 3-(2-bromo-3-fluorophenoxy)propionate intermediate is purified via vacuum distillation before proceeding to cyclization.
Table 2: Sodium Hydride-Mediated Alkylation Optimization
Condition | Optimal Value | Impact on Yield |
---|---|---|
Base | NaH (1.2 equiv) | K₂CO₃ gives 40% lower yield |
Solvent | Anhydrous DMF | THF or acetone reduce yield by 25–30% |
Temperature Profile | 0–28°C, 3h + 28°C, 32h | Single-temperature protocols slow reaction |
Substrate Equiv (Alkylant) | 1.05 equiv | Excess alkylant increases diester byproducts |
The synthesis of 7-bromo-8-fluorochroman-4-one relies on specialized precursors whose availability directly impacts cost and scalability. Key upstream raw materials include:
Table 3: Key Precursors and Supply Considerations
Precursor | Key Suppliers | Purity Requirements | Supply Risk |
---|---|---|---|
2-Bromo-3-fluorophenol | Sinocom, Ambeed | >98% | Moderate (single-region sourcing) |
Ethyl 3-bromopropionate | Sigma-Aldrich, TCI | >95% (anhydrous) | Low (multiple suppliers) |
Phosphorus pentoxide | TCI, ChemScene | Reagent grade (≥98%) | Low |
Methanesulfonic acid | VWR, Fisher Scientific | Semiconductor grade (99.5%) | Low |
Geopolitical factors significantly influence precursor supply chains. Over 75% of 2-bromo-3-fluorophenol production occurs in China, creating vulnerability to trade disruptions [5]. Consequently, manufacturers are developing alternative routes using 2,3-difluorobenzene via regioselective bromination, though this approach currently suffers from lower selectivity (85% vs. 98% for the phenolic route). Inventory hedging and long-term supplier contracts are critical strategies for mitigating these risks in commercial-scale synthesis [2].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1